3-bromo-2,6-diphenyl-4H-pyran-4-one
Description
3-Bromo-2,6-diphenyl-4H-pyran-4-one is a halogenated pyranone derivative characterized by a bromine atom at position 3 and phenyl groups at positions 2 and 6 of the pyranone ring. This compound serves as a versatile precursor in organic synthesis, particularly for constructing macrocyclic architectures like podands and crown ethers via nucleophilic substitution reactions at the C3 bromine site . Its synthesis often involves bromination of precursor pyranones or acetophenone derivatives under controlled conditions, as seen in analogous methodologies . The electron-withdrawing bromine substituent enhances reactivity toward nucleophiles, while the phenyl groups contribute steric bulk and stability through conjugation.
Properties
IUPAC Name |
3-bromo-2,6-diphenylpyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2/c18-16-14(19)11-15(12-7-3-1-4-8-12)20-17(16)13-9-5-2-6-10-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTAARGHHFFWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one
Structural Differences :
- Substituents : Acetyl (C3), methyl (C2), and phenyl (C6) groups.
- Applications : Primarily used as an intermediate in organic synthesis, such as in the preparation of heterocyclic compounds.
Key Contrast: Unlike the brominated analog, this compound lacks a halogen leaving group, limiting its utility in forming covalent bonds via substitution. However, the acetyl group enables diverse functionalization pathways, such as Knoevenagel condensations .
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one
Structural Differences :
- Substituents : Bromomethyl groups at C3 and C5, phenyl groups at C2 and C5.
- Reactivity : The bromomethyl moieties allow dual substitution, facilitating the synthesis of podands and crown ethers.
Key Contrast: The bis(bromomethyl) derivative enables two-point functionalization, whereas the mono-bromo compound is restricted to single-site modifications. Substitution reactions with this compound are highly sensitive to base choice; replacing Et3N with NaOH improved yields in crown ether synthesis .
3-Bromo-2,6-diiodo-5-methoxypyridine
Structural Differences :
- Core Structure: Pyridine ring (nitrogen-containing) vs. pyranone (oxygen-containing).
- Substituents : Bromine (C3), iodine (C2, C6), and methoxy (C5) groups.
Key Contrast: The pyridine core’s electronic environment differs significantly due to nitrogen’s electronegativity. In contrast, the pyranone’s ketone oxygen stabilizes resonance structures, influencing its reactivity .
Data Table: Comparative Analysis of Key Compounds
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